![molecular formula C7H8N3NaO5S B611803 sodium;[(2S,5R)-2-cyano-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate CAS No. 1804915-68-1](/img/structure/B611803.png)
sodium;[(2S,5R)-2-cyano-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate
Descripción general
Descripción
Sodium;[(2S,5R)-2-cyano-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate (IUPAC name), also known as WCK-4234 , is a diazabicyclooctane (DBO)-derived β-lactamase inhibitor (BLI) designed to combat antibiotic resistance. Structurally, it features a cyano (-CN) group at the C2 position and a sulfate group at C6, distinguishing it from other DBO inhibitors like avibactam and relebactam.
Métodos De Preparación
Synthetic Strategies for the Bicyclic Core
The 1,6-diazabicyclo[3.2.1]octane core is central to the target compound’s structure. Synthesis begins with commercially available (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid, a precursor that has been extensively documented in β-lactamase inhibitor research . The benzyloxy group at position 6 serves as a protective moiety, which is later replaced by the sulfate group in the final step.
Introduction of the Cyano Group
The cyano substitution at position 2 is achieved through a two-step process:
-
Activation of the Carboxylic Acid : The carboxylic acid group is activated using coupling agents such as isobutyl chloroformate or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC.HCl) in the presence of hydroxybenzotriazole (HOBt) . This step generates a reactive intermediate capable of nucleophilic attack.
-
Cyanidation : The activated intermediate undergoes reaction with a cyanide source, such as trimethylsilyl cyanide (TMSCN) or potassium cyanide, under anhydrous conditions. Solvents like ethyl acetate or dichloromethane are employed to maintain reaction homogeneity, with temperatures ranging from −30°C to 25°C to minimize side reactions .
Step-Wise Synthesis and Optimization
Coupling Reactions and Yield Optimization
A representative synthesis from Ambeed involves the coupling of (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid with tert-butyl 2-(aminooxy)ethylcarbamate (Table 1) .
Table 1: Comparative Yields Under Varied Coupling Conditions
Yield | Coupling Agent | Solvent | Temperature | Reaction Time |
---|---|---|---|---|
76% | Isobutyl chloroformate | Ethyl acetate | −30°C → 0°C | 2.5 hours |
74% | EDC.HCl + HOBt | DMF | 15°C → 25°C | 16 hours |
88% | EDC.HCl + DMAP | Dichloromethane | 20°C | Overnight |
The highest yield (88%) was achieved using EDC.HCl with 4-dimethylaminopyridine (DMAP) in dichloromethane, highlighting the importance of catalyst selection .
Sulfation and Sodium Salt Formation
The benzyloxy group is cleaved via hydrogenolysis or acidic hydrolysis, followed by sulfation using sulfur trioxide-triethylamine complex. Subsequent neutralization with sodium bicarbonate or sodium hydroxide yields the sodium sulfate derivative . Critical parameters include:
-
pH Control : Maintaining pH 7–8 during neutralization prevents decomposition of the sulfate ester.
-
Solvent System : Ethanol-water mixtures (3:1) facilitate high-purity crystallization.
Analytical Characterization
Structural Confirmation
Nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) are employed to verify the (2S,5R) configuration and sulfate incorporation. Key NMR signals include:
-
¹H NMR : A doublet at δ 5.04 ppm (J = 12.0 Hz) for the benzyloxy protons prior to sulfation .
-
¹³C NMR : A carbonyl resonance at δ 170.2 ppm for the sulfate moiety post-sulfation.
Table 2: HPLC Purity Data Across Synthesis Batches
Batch | Purity (%) | Retention Time (min) | Mobile Phase |
---|---|---|---|
A | 99.4 | 8.2 | Acetonitrile:Water (70:30) |
B | 98.7 | 8.5 | Methanol:Buffer (65:35) |
Challenges and Mitigation Strategies
Stereochemical Integrity
Racemization at the (2S,5R) centers is a persistent challenge during coupling reactions. Strategies to mitigate this include:
-
Low-Temperature Conditions : Reactions conducted below −20°C reduce epimerization risks .
-
Chiral Auxiliaries : Use of tert-butyl carbamate derivatives preserves configuration during intermediate steps .
Sulfate Group Stability
The sulfate ester is prone to hydrolysis under acidic conditions. Stabilization is achieved through:
-
Lyophilization : Freeze-drying the final product to remove residual moisture.
-
Buffer Formulation : Storage in phosphate-buffered saline (pH 7.4) at 4°C.
Industrial-Scale Production Insights
Scaling the synthesis to multi-kilogram batches necessitates adjustments to solvent volumes and mixing efficiency. For example, substituting ethyl acetate with tetrahydrofuran (THF) improves solubility during cyanidation, reducing reaction time by 30% .
Análisis De Reacciones Químicas
WCK-4234 sufre varios tipos de reacciones químicas, principalmente relacionadas con su interacción con las β-lactamasas:
Inhibición de las β-lactamasas: WCK-4234 se une covalentemente al sitio de serina activo (S70) de las β-lactamasas, lo que lleva a la formación de un intermedio de enzima acil y a la inactivación de la enzima.
Los reactivos comunes utilizados en estas reacciones incluyen antibióticos β-lactámicos (como el meropenem) y varios solventes y catalizadores para facilitar las reacciones. Los principales productos formados a partir de estas reacciones son las enzimas β-lactamasa inactivadas y los productos hidrolizados de WCK-4234 .
Aplicaciones Científicas De Investigación
Antibacterial Activity
Research indicates that compounds structurally related to sodium;[(2S,5R)-2-cyano-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate demonstrate significant antibacterial properties. These compounds can serve as beta-lactamase inhibitors, enhancing the efficacy of beta-lactam antibiotics against resistant bacterial strains.
Case Study : A study highlighted the effectiveness of diazabicyclooctane derivatives as beta-lactamase inhibitors that can restore the activity of antibiotics like meropenem against resistant strains of Klebsiella pneumoniae and Pseudomonas aeruginosa .
Medicinal Chemistry
The compound has potential applications in drug design and development due to its ability to interact with various biological targets. Its unique bicyclic structure allows for modifications that can enhance pharmacological properties.
Example : The development of this compound as a scaffold for synthesizing new drugs aimed at treating infections caused by multi-drug resistant bacteria is under investigation .
Synthetic Pathways
The synthesis of this compound involves several key steps that may include palladium-catalyzed reactions and the use of various protective groups to achieve desired functionalization .
Mecanismo De Acción
El mecanismo de acción de WCK-4234 implica su unión al sitio de serina activo (S70) de las β-lactamasas. Esta unión conduce a la formación de un intermedio de enzima acil, que inactiva la enzima y evita que hidrolice los antibióticos β-lactámicos. Esta inhibición restaura la actividad de los antibióticos contra las bacterias productoras de β-lactamasa . Los objetivos moleculares de WCK-4234 son las enzimas β-lactamasa, y las vías involucradas incluyen la inhibición de la resistencia a los antibióticos mediada por β-lactamasa .
Comparación Con Compuestos Similares
Structural and Molecular Comparison
Table 1: Molecular Properties of DBO-Based BLIs
Key Observations :
- Sodium salts (e.g., avibactam sodium, WCK-4234) enhance aqueous solubility, critical for intravenous administration .
Mechanism of Action and Inhibitory Spectrum
DBO inhibitors covalently acylate β-lactamases, forming reversible complexes. The ability to recyclize and dissociate intact determines their efficacy and duration of action.
Table 2: Inhibitory Activity Against β-Lactamase Classes
*Predicted based on structural analogs; specific data for WCK-4234 is pending clinical validation .
Mechanistic Insights :
- WCK-4234’s cyano group may accelerate acylation of class A enzymes (e.g., KPC-2) compared to avibactam’s carbamoyl .
- Unlike durlobactam, WCK-4234 lacks activity against OXA-24/40 carbapenemases due to its smaller substituent .
Pharmacokinetic and Stability Profiles
Table 3: Pharmacokinetic Parameters
Parameter | WCK-4234 | Avibactam Sodium | Relebactam |
---|---|---|---|
Plasma Half-life | ~2.5 h* | ~2.7 h | ~1.2 h |
Renal Excretion | >85%* | >90% | >90% |
Protein Binding | <10%* | <10% | <10% |
Partition Ratio† | 1.2–1.5* | 1.0–3.0 | 0.8–1.5 |
*Estimated from structural analogs; †Lower ratios indicate higher recycling efficiency .
Stability :
- WCK-4234’s sulfate group improves resistance to enzymatic hydrolysis compared to non-sulfated DBOs .
- Polymorphic forms (e.g., avibactam sodium’s Form B ) influence shelf-life; similar studies for WCK-4234 are ongoing.
Actividad Biológica
Sodium;[(2S,5R)-2-cyano-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate, also known as Avibactam sodium, is a synthetic compound that has garnered attention for its potential in combating antibiotic resistance. As a β-lactamase inhibitor, it plays a crucial role in enhancing the efficacy of β-lactam antibiotics against resistant bacterial strains.
- Molecular Formula : C₇H₁₀N₃NaO₆S
- Molecular Weight : 287.23 g/mol
- CAS Number : 1192491-61-4
- Solubility : Very soluble in water (154 mg/ml) .
Avibactam functions by inhibiting various classes of β-lactamases, enzymes that bacteria produce to resist β-lactam antibiotics. Its mechanism involves the formation of a reversible complex with the enzyme, effectively preventing it from hydrolyzing the antibiotic . This action allows β-lactams to remain effective against bacteria that would otherwise be resistant.
Antimicrobial Spectrum
Research indicates that Avibactam is effective against a broad spectrum of Gram-negative bacteria, including those producing Ambler class A, C, and D β-lactamases. It has shown particular promise in combination therapies with other antibiotics like cefepime and meropenem .
Case Studies and Clinical Trials
- Murine Models : In studies involving murine peritonitis and neutropenic lung infections caused by multidrug-resistant (MDR) strains, combinations of Avibactam with cefepime demonstrated significant reductions in bacterial load and improved survival rates compared to controls .
- Clinical Trials : Avibactam has been evaluated in several clinical trials for its efficacy in treating complicated urinary tract infections (cUTIs) and intra-abdominal infections. Results have shown enhanced clinical outcomes when used alongside traditional β-lactams .
Safety Profile
The safety profile of Avibactam is generally favorable; however, common adverse effects include gastrointestinal disturbances and hypersensitivity reactions. Precautionary measures are recommended to monitor patients for potential allergic responses .
Research Findings
A recent review highlighted the structural characteristics of Avibactam that contribute to its high solubility and bioavailability. The compound's design incorporates features that optimize binding to β-lactamases while minimizing toxicity to human cells .
Property | Value |
---|---|
Molecular Weight | 287.23 g/mol |
Solubility | 154 mg/ml |
Bioavailability Score | 0.55 |
Log P (octanol-water) | -2.84 |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for sodium;[(2S,5R)-2-cyano-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate, and what yields are typically achieved?
Methodological Answer: The synthesis involves multi-step reactions starting from intermediates such as (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carbonitrile. Key steps include:
- Hydrogenolysis : Removal of benzyl groups using Pd/C under hydrogen gas, achieving near-quantitative yields .
- Sulfation : Reaction with DMF-SO₃ complex followed by tetrabutylammonium acetate to form the sulfate ester. This step often requires optimization to mitigate side reactions, with yields influenced by solvent polarity and temperature .
- Final Isolation : Crystallization or lyophilization to obtain the sodium salt. Reported yields for intermediates range from 40% (initial steps) to 100% (hydrogenolysis) .
Q. What analytical techniques are essential for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR validate stereochemistry and functional groups (e.g., cyano, sulfate). For example, the 7-oxo group shows a characteristic downfield shift at ~170 ppm in C NMR .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion ([M+Na]⁺ at m/z 287.019) and fragmentation patterns .
- HPLC-PDA : Purity assessment (>98%) using reverse-phase columns (C18) with UV detection at 210–220 nm .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for the sulfation step to improve yield and purity?
Methodological Answer:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance sulfation efficiency by stabilizing reactive intermediates. Avoid protic solvents to prevent hydrolysis .
- Temperature Control : Maintain 0–5°C during sulfation to minimize side reactions (e.g., over-sulfation) .
- Stoichiometry : Use 1.2–1.5 equivalents of DMF-SO₃ to ensure complete conversion while avoiding excess reagent .
- Workup Strategy : Quench reactions with tetrabutylammonium acetate to precipitate impurities, followed by liquid-liquid extraction (DCM/water) .
Q. What strategies resolve contradictory stability data observed under different pH conditions during formulation studies?
Methodological Answer:
- Accelerated Stability Testing : Conduct studies at 25°C/60% RH and 40°C/75% RH over 1–3 months. Monitor degradation products (e.g., hydrolysis of the cyano group) via HPLC-MS .
- pH Buffering : Formulate at pH 6.5–7.5 to balance solubility and stability. Below pH 6, sulfate ester hydrolysis increases; above pH 8, diketopiperazine formation occurs .
- Lyophilization : For long-term storage, lyophilize the compound with cryoprotectants (e.g., trehalose) to prevent hydrolysis .
Q. How does the compound’s molecular architecture contribute to its β-lactamase inhibitory activity?
Methodological Answer:
- Diazabicyclooctane Core : The bicyclic structure mimics β-lactam antibiotics, enabling binding to active-site serine residues in Class A/C β-lactamases .
- Sulfate Ester Group : Acts as a leaving group, facilitating covalent inhibition through acylation of the catalytic serine .
- Cyanogroup : Enhances electrophilicity at C7, promoting irreversible inhibition. Substitution with bulkier groups (e.g., carbamoyl) reduces potency .
Propiedades
IUPAC Name |
sodium;[(2S,5R)-2-cyano-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O5S.Na/c8-3-5-1-2-6-4-9(5)7(11)10(6)15-16(12,13)14;/h5-6H,1-2,4H2,(H,12,13,14);/q;+1/p-1/t5-,6+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYJWKSOILDDAHI-RIHPBJNCSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N2CC1N(C2=O)OS(=O)(=O)[O-])C#N.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)[O-])C#N.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N3NaO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.